![molecular formula C10H18O3 B14647466 2-Methyl-2-[3-(2-methyloxiran-2-yl)propyl]-1,3-dioxolane CAS No. 54827-15-5](/img/structure/B14647466.png)
2-Methyl-2-[3-(2-methyloxiran-2-yl)propyl]-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-[3-(2-methyloxiran-2-yl)propyl]-1,3-dioxolane is an organic compound with a complex structure that includes both an oxirane (epoxide) and a dioxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[3-(2-methyloxiran-2-yl)propyl]-1,3-dioxolane typically involves the reaction of 2-methyloxirane with a suitable dioxolane precursor under controlled conditions. The reaction may require the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques such as distillation and chromatography may be necessary to achieve the required product specifications.
化学反応の分析
Types of Reactions
2-Methyl-2-[3-(2-methyloxiran-2-yl)propyl]-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield epoxides or ketones, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
科学的研究の応用
2-Methyl-2-[3-(2-methyloxiran-2-yl)propyl]-1,3-dioxolane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Methyl-2-[3-(2-methyloxiran-2-yl)propyl]-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to participate in various biochemical pathways, potentially leading to specific biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
2-Methyloxirane: A simpler epoxide with similar reactivity but lacking the dioxolane ring.
1,3-Dioxolane: A compound with a similar ring structure but without the epoxide functionality.
2-Methyl-2,3-epoxy-1-propanol: Another epoxide with a different substitution pattern.
Uniqueness
2-Methyl-2-[3-(2-methyloxiran-2-yl)propyl]-1,3-dioxolane is unique due to its combination of an epoxide and a dioxolane ring, which imparts distinct chemical and physical properties
特性
CAS番号 |
54827-15-5 |
|---|---|
分子式 |
C10H18O3 |
分子量 |
186.25 g/mol |
IUPAC名 |
2-methyl-2-[3-(2-methyloxiran-2-yl)propyl]-1,3-dioxolane |
InChI |
InChI=1S/C10H18O3/c1-9(8-13-9)4-3-5-10(2)11-6-7-12-10/h3-8H2,1-2H3 |
InChIキー |
ITKUGDSRPPYOAM-UHFFFAOYSA-N |
正規SMILES |
CC1(CO1)CCCC2(OCCO2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


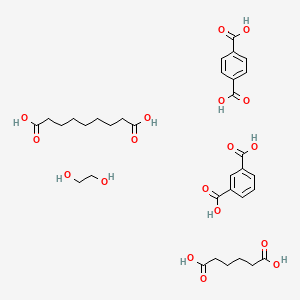
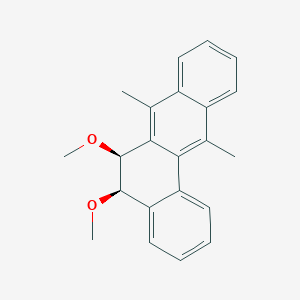
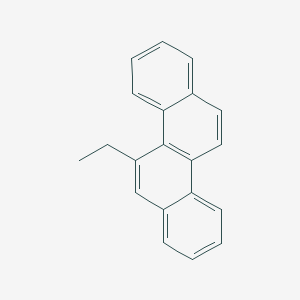
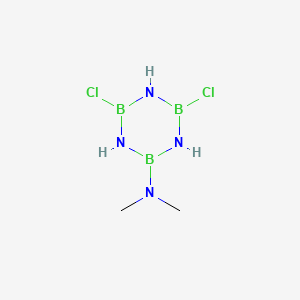
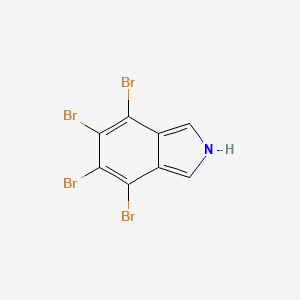
![S-[(4-Chlorophenyl)methyl]-L-cysteine](/img/structure/B14647430.png)



![5-Phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3H,5H)-dione](/img/structure/B14647451.png)
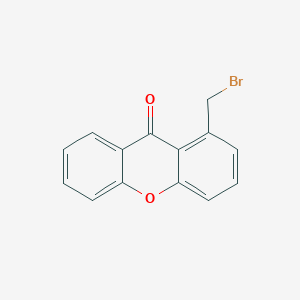

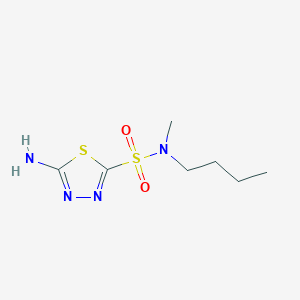
![Bicyclo[3.3.1]nonane-2-carboxylic acid](/img/structure/B14647473.png)
